molecular formula C35H34NO3PS B6290392 [S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-42-7

[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290392
CAS RN: 2565792-42-7
M. Wt: 579.7 g/mol
InChI Key: GGIJOJJRUYYYEK-CZNWIGJESA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . It also has a diphenylphosphino group, which suggests that it might be used in catalysis or coordination chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-yl group and the introduction of the diphenylphosphino group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzo[d][1,3]dioxol-5-yl group might participate in electrophilic aromatic substitution reactions, while the diphenylphosphino group could act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could impact its solubility and stability .

Scientific Research Applications

Synthesis and Characterization in Polymer Research

The compound has been utilized in the synthesis and characterization of aromatic polyamides, particularly those containing pendant naphthalene units. These polyamides exhibit good solubility in polar aprotic solvents and demonstrate high thermal stability, making them of interest in materials science and engineering (Ghodke et al., 2021).

Catalysis and Organic Synthesis

The compound's derivatives, particularly those with diphenylphosphino groups, have shown potential in catalysis and organic synthesis. They have been used in the formation of chiral ligands for organometallic catalysis, demonstrating potential in asymmetric hydrogenation and the synthesis of amino acids (Brown et al., 1987). Furthermore, they have applications in transition metal complex synthesis, which are significant for enantioselective catalysis in various phase systems (Bianchini et al., 2001).

Molecular Chemistry and Ligand Formation

In molecular chemistry, these compounds have been instrumental in the development of novel synthesis techniques for chiral 1,3-diphosphines. This process involves the use of palladium templates to promote hydrophosphination, leading to functional group transformations and the creation of novel chiral complexes (Yuan et al., 2010).

Applications in Organic Letters

The compound and its related structures have been used in the synthesis of organic compounds, such as in the formation of benzo[cyclohepta]naphthalenes, which are of interest in organic chemistry research for their unique structural and chemical properties (Hauser & Yin, 2000).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to comment on its toxicity or environmental impact .

Future Directions

Future research on this compound could involve exploring its potential applications in areas such as medicinal chemistry or materials science. Studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

(R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34NO3PS/c1-35(2,3)41(37)36(4)34(29-21-13-15-25-14-11-12-20-28(25)29)30-22-31-32(39-24-38-31)23-33(30)40(26-16-7-5-8-17-26)27-18-9-6-10-19-27/h5-23,34H,24H2,1-4H3/t34-,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIJOJJRUYYYEK-CZNWIGJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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